1-(2-Bromo-3-fluorobenzyl)azepane

Description

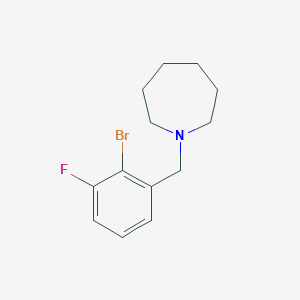

1-(2-Bromo-3-fluorobenzyl)azepane is a brominated and fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with a benzyl group bearing bromine and fluorine at the 2- and 3-positions, respectively. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by the halogen substituents.

Properties

Molecular Formula |

C13H17BrFN |

|---|---|

Molecular Weight |

286.18 g/mol |

IUPAC Name |

1-[(2-bromo-3-fluorophenyl)methyl]azepane |

InChI |

InChI=1S/C13H17BrFN/c14-13-11(6-5-7-12(13)15)10-16-8-3-1-2-4-9-16/h5-7H,1-4,8-10H2 |

InChI Key |

LFMBCKFVYAMNFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)CC2=C(C(=CC=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-3-fluorobenzyl)azepane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-bromo-3-fluorobenzyl chloride and azepane.

Nucleophilic Substitution Reaction: The 2-bromo-3-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with azepane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at room temperature.

Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-3-fluorobenzyl)azepane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Bromo-3-fluorobenzyl)azepane has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-fluorobenzyl)azepane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.

Comparison with Similar Compounds

To contextualize 1-(2-Bromo-3-fluorobenzyl)azepane, the following structurally related compounds are analyzed:

Structural Analogues and Their Properties

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Ring Type | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|---|

| This compound | Not Provided | C₁₂H₁₅BrFN | 2-Br, 3-F on benzyl | Azepane | 272.16 | 7-membered ring, single N atom |

| 1-(4-Bromo-2-fluorobenzyl)-1,4-diazepane | 646455-62-1 | C₁₂H₁₅BrFN₂ | 4-Br, 2-F on benzyl | Diazepane | 287.17 | 7-membered ring with two N atoms |

| 1-(4-Bromobenzyl)-1,4-diazepane | 690632-73-6 | C₁₂H₁₅BrN₂ | 4-Br on benzyl | Diazepane | 273.17 | Lacks fluorine, para-bromo substituent |

| 1-[(4-Bromophenyl)acetyl]-1,4-diazepane | Not Provided | C₁₃H₁₇BrN₂O | 4-Br on phenylacetyl | Diazepane | 297.19 | Acetylated side chain, enhanced polarity |

Key Observations :

- Ring Structure : Azepane (single N) vs. diazepane (two N atoms) influences hydrogen-bonding capacity and basicity. Diazepane derivatives may exhibit stronger interactions with biological targets .

- Functional Groups : The acetyl group in 1-[(4-bromophenyl)acetyl]-1,4-diazepane increases polarity, likely improving solubility but reducing membrane permeability .

Physicochemical Data Gaps

- Target Compound : Melting/boiling points, solubility, and toxicity data are unavailable in the provided evidence.

- Analogs : NMR shifts (δ 2.5 ppm for DMSO-d6) and coupling constants (J values) are reported for related compounds, suggesting methodologies applicable to the target compound .

Biological Activity

1-(2-Bromo-3-fluorobenzyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and fluorine substituent on a benzyl group attached to an azepane ring. The molecular structure can influence its interaction with biological targets, affecting its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of azepine derivatives, including this compound. In a series of experiments, several azepine derivatives were screened for their antibacterial and antifungal activities against various pathogens:

| Pathogen | Activity (MIC µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Candida albicans | 32 |

| Pseudomonas aeruginosa | 64 |

The results indicated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. In vitro studies using A549 lung cancer cells demonstrated that this compound can induce apoptosis, as indicated by increased levels of cleaved caspase-3. The compound showed an IC50 value of approximately 19.24 nM against PARP-1, suggesting a mechanism involving the inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways .

Table: Inhibition Potency Against PARP Enzymes

| Compound | IC50 (nM) PARP-1 | IC50 (nM) PARP-2 |

|---|---|---|

| This compound | 19.24 ± 1.63 | 32.58 ± 1.97 |

| Rucaparib | 23.88 ± 2.90 | 25.79 ± 3.17 |

These findings suggest that the compound may serve as a promising lead in the development of new cancer therapies targeting PARP enzymes .

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of PARP Enzymes : By inhibiting PARP-1 and PARP-2, the compound disrupts DNA repair mechanisms in cancer cells, leading to increased cell death.

- Induction of Apoptosis : Flow cytometry analyses confirmed that treatment with the compound resulted in increased apoptosis in A549 cells, as evidenced by elevated levels of apoptotic markers .

Case Studies

Several case studies have documented the biological effects of azepine derivatives similar to this compound:

- Case Study on Anticancer Activity : A study demonstrated that azepine derivatives could significantly reduce tumor growth in xenograft models when administered at specific dosages over a period of weeks.

- Antimicrobial Efficacy : Another study reported that azepine compounds exhibited potent activity against multidrug-resistant strains of bacteria, highlighting their potential as novel antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.